molecular formula C12H17N3O2 B7582774 N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide

N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide

Cat. No. B7582774
M. Wt: 235.28 g/mol
InChI Key: JYXMZMCHHZHFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Mechanism of Action

The exact mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cognitive function.
Biochemical and physiological effects:
Studies have shown that N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide has a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide in lab experiments is its potency and specificity for the alpha-7 nicotinic acetylcholine receptor. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide. One area of focus could be on developing more potent and selective compounds that target the alpha-7 nicotinic acetylcholine receptor. Another potential direction could be on investigating the effects of this compound in human clinical trials, particularly in the treatment of chronic pain and cognitive disorders. Additionally, further research could be conducted to better understand the mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-methyl-6-nitropyridine with sodium methoxide, followed by the addition of pyrrolidine and subsequent reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with 1-chlorocarbonyl-4-piperidone to form the final product.

Scientific Research Applications

N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide has been the subject of numerous studies investigating its potential therapeutic applications. One study found that this compound has potent analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Another study showed that N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-10(5-6-11(13-9)17-2)14-12(16)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXMZMCHHZHFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.